Cas no 1100090-34-3 (1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide)

1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide 化学的及び物理的性質
名前と識別子
-
- 1100090-34-3
- 1-CHLORO-N-(4-PHENYL-1,3-THIAZOL-2-YL)-N-(PROP-2-EN-1-YL)ISOQUINOLINE-3-CARBOXAMIDE
- AKOS008120743
- Z367515972
- 1-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylisoquinoline-3-carboxamide
- EN300-26616465
- 1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide
-
- インチ: 1S/C22H16ClN3OS/c1-2-12-26(22-25-19(14-28-22)15-8-4-3-5-9-15)21(27)18-13-16-10-6-7-11-17(16)20(23)24-18/h2-11,13-14H,1,12H2
- InChIKey: PVMXQCGKDAIEMM-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)C2=C(C=CC=C2)C=C(C(N(C2=NC(C3=CC=CC=C3)=CS2)CC=C)=O)N=1
計算された属性
- せいみつぶんしりょう: 405.0702610g/mol
- どういたいしつりょう: 405.0702610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 556
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 74.3Ų
じっけんとくせい
- 密度みつど: 1.343±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 613.4±65.0 °C(Predicted)
- 酸性度係数(pKa): 1.96±0.10(Predicted)
1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26616465-0.05g |
1-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-(prop-2-en-1-yl)isoquinoline-3-carboxamide |
1100090-34-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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8. Book reviews
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamideに関する追加情報
Recent Advances in the Study of 1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide (CAS: 110009-34-3)
The compound 1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide (CAS: 110009-34-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This small molecule, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer and inflammatory disorders. The structural analysis of 1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide reveals a promising binding affinity for specific kinase targets, making it a candidate for further pharmacological evaluation.
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against a subset of kinases, with IC50 values in the nanomolar range. These findings suggest its potential utility in targeted therapy, particularly in malignancies where the targeted kinases are overexpressed or mutated. Furthermore, preliminary data from cell-based assays indicate that the compound can induce apoptosis and inhibit proliferation in cancer cell lines, highlighting its therapeutic potential.
Another area of investigation has been the pharmacokinetic properties of 1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide. Recent studies have explored its metabolic stability, solubility, and bioavailability, which are critical parameters for its development as a drug candidate. Advanced computational modeling and in vivo studies are currently underway to optimize these properties and enhance its clinical applicability.
In addition to its kinase inhibitory activity, researchers have also explored the compound's potential in modulating other biological pathways. For instance, some studies suggest that it may interact with proteins involved in immune regulation, opening new avenues for its use in autoimmune diseases and chronic inflammation. These multifaceted biological effects underscore the compound's versatility and broaden its potential therapeutic applications.
Despite these promising findings, challenges remain in the development of 1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide as a therapeutic agent. Issues such as off-target effects, toxicity profiles, and formulation stability need to be addressed through rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, the recent studies on 1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide (CAS: 110009-34-3) highlight its potential as a versatile and potent bioactive molecule. Its ability to target multiple kinases and modulate various biological pathways positions it as a promising candidate for further drug development. Continued research and optimization efforts will be crucial in unlocking its full therapeutic potential and translating these findings into clinical applications.
1100090-34-3 (1-Chloro-N-(4-phenyl-2-thiazolyl)-N-2-propen-1-yl-3-isoquinolinecarboxamide) 関連製品
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